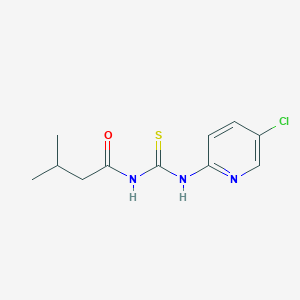![molecular formula C20H17N3OS B399220 4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B399220.png)
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinyl group, a sulfanylidenemethyl group, and a phenylbenzamide group. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as toluene or ethyl acetate and catalysts like iodine or TBHP (tert-butyl hydroperoxide) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
作用機序
The mechanism of action of 4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction, disruption of cellular processes, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- N-(pyridin-2-yl)amides
Uniqueness
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H17N3OS |
|---|---|
分子量 |
347.4g/mol |
IUPAC名 |
N-[(6-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H17N3OS/c1-14-6-5-9-18(21-14)22-20(25)23-19(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23,24,25) |
InChIキー |
MBDKMTNWROYAPG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
溶解性 |
0.5 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenoxy)phenyl]-N'-pentanoylthiourea](/img/structure/B399137.png)


![N-[(2,5-dichlorophenyl)carbamothioyl]pentanamide](/img/structure/B399140.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-pentanoylthiourea](/img/structure/B399143.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide](/img/structure/B399148.png)
![3-methyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B399149.png)
![N-(3-methylbutanoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B399150.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399151.png)
![3-methyl-N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide](/img/structure/B399153.png)
![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399155.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399157.png)

